Cas no 1040638-64-9 (5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one)

5-Methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is a synthetic organic compound featuring a pyranone core substituted with a methoxy group and a 2-methoxyphenylpiperazine carbonyl moiety. This structure imparts potential reactivity and binding affinity, making it of interest in medicinal chemistry and pharmacological research. The presence of the piperazine ring enhances solubility and bioavailability, while the methoxy groups may influence electronic properties and metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for applications in drug discovery, particularly in targeting CNS-related pathways due to its piperazine component. High purity and consistent synthesis protocols ensure reliability for research use.
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one structure
1040638-64-9 structure
Product Name:5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one
CAS No:1040638-64-9
MF:C18H20N2O5
MW:344.361804962158
CID:5954445
PubChem ID:27378207
Update Time:2025-05-19

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one
    • 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one
    • 4H-Pyran-4-one, 5-methoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]-
    • F5449-0012
    • VU0643315-1
    • 1040638-64-9
    • 5-methoxy-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
    • AKOS005669503
    • Inchi: 1S/C18H20N2O5/c1-23-15-6-4-3-5-13(15)19-7-9-20(10-8-19)18(22)16-11-14(21)17(24-2)12-25-16/h3-6,11-12H,7-10H2,1-2H3
    • InChI Key: QGEVRKJMAXGKDE-UHFFFAOYSA-N
    • SMILES: C1(C(N2CCN(C3=CC=CC=C3OC)CC2)=O)OC=C(OC)C(=O)C=1

Computed Properties

  • Exact Mass: 344.13722174g/mol
  • Monoisotopic Mass: 344.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.3Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 611.2±55.0 °C(Predicted)
  • pka: 2.24±0.10(Predicted)

5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one Pricemore >>

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Additional information on 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one

Exploring the Potential of 5-Methoxy-2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one (CAS No. 1040638-64-9) in Modern Research

The compound 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, with the CAS number 1040638-64-9, has garnered significant attention in the field of medicinal chemistry and drug discovery. This unique molecule combines a pyran-4-one core with a methoxyphenylpiperazine moiety, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of neurotransmitter receptors, given the structural similarity of its piperazine component to known psychopharmacological agents.

In recent years, the scientific community has shown growing interest in piperazine derivatives due to their diverse pharmacological profiles. The 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one stands out for its balanced lipophilicity and molecular weight, which are crucial factors for blood-brain barrier penetration – a hot topic in central nervous system (CNS) drug development. Current research trends suggest that compounds with such structural features may offer advantages in treating neurological disorders while minimizing side effects.

The pyran-4-one segment of this molecule contributes to its potential biological activity and metabolic stability. This structural element is frequently found in natural products with demonstrated antioxidant properties, aligning with the increasing public and scientific interest in oxidative stress-related conditions. The combination of this moiety with the methoxyphenylpiperazine group creates a unique pharmacophore that researchers are actively investigating for possible selective receptor interactions.

From a synthetic chemistry perspective, CAS 1040638-64-9 represents an interesting challenge due to the need for precise carbonyl group incorporation at the piperazine nitrogen. Modern green chemistry approaches are being explored for its synthesis, reflecting the pharmaceutical industry's growing commitment to sustainable manufacturing practices. The compound's relatively complex structure offers opportunities for developing novel catalytic methods and protection-deprotection strategies.

In drug discovery pipelines, molecules like 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one are valuable for structure-activity relationship (SAR) studies. The presence of multiple hydrogen bond acceptors and aromatic systems allows for diverse interactions with biological targets. Current computational chemistry and molecular docking studies suggest potential affinity for several G protein-coupled receptors (GPCRs), which remain among the most important drug targets in modern pharmacology.

The physicochemical properties of 1040638-64-9 make it particularly interesting for formulation scientists. Its moderate solubility profile presents both challenges and opportunities for developing novel drug delivery systems, a field that has seen tremendous growth with the advent of nanotechnology-based approaches. The compound's stability under various pH conditions is another area of active investigation, especially considering the gastrointestinal environment's variability.

Recent advances in high-throughput screening technologies have enabled more efficient evaluation of compounds like 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. The integration of artificial intelligence in drug discovery has further accelerated the identification of potential therapeutic applications for such molecules. These technological developments coincide with increasing demand for personalized medicine approaches, where multi-target compounds may offer particular advantages.

From a patent landscape perspective, derivatives of 1040638-64-9 have appeared in several recent applications, particularly in areas related to neurological health and cognitive function. This reflects the growing recognition of the compound's potential in addressing some of today's most pressing public health challenges. However, comprehensive clinical trials data are still needed to fully understand its therapeutic potential and safety profile.

The scientific community continues to explore the metabolic pathways of 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, with particular interest in identifying potential active metabolites. Advanced mass spectrometry techniques and isotope labeling methods are being employed to track the compound's biotransformation, providing valuable insights for future drug design and dosing regimen optimization.

As research progresses, 1040638-64-9 serves as an excellent example of how medicinal chemistry continues to evolve, combining traditional pharmacophore design with modern computational approaches. Its unique structural features and promising preliminary data position it as a compound worth watching in the coming years, potentially contributing to the development of novel therapeutic agents for various conditions.

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